

# An In-depth Technical Guide to 3-Carbamoyloxy-2-phenylpropionic Acid

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## Compound of Interest

Compound Name: 3-Carbamoyloxy-2-phenylpropionic acid

Cat. No.: B143521

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CAS Number: 139262-66-1

This technical guide provides a comprehensive overview of **3-Carbamoyloxy-2-phenylpropionic acid**, a major human metabolite of the antiepileptic drug Felbamate. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, analysis, and biological significance.

## Chemical and Physical Properties

**3-Carbamoyloxy-2-phenylpropionic acid** is a carboxylic acid derivative with the molecular formula  $C_{10}H_{11}NO_4$  and a molecular weight of 209.2 g/mol. While an experimentally determined melting point is not readily available in the literature, its predicted physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	139262-66-1	Chemical Abstracts Service
Molecular Formula	C10H11NO4	[1]
Molecular Weight	209.2 g/mol	[1]
Predicted Boiling Point	444.0 ± 38.0 °C	[2]
Predicted Density	1.325 ± 0.06 g/cm <sup>3</sup>	[2]
Predicted pKa	3.58 ± 0.10	[2]

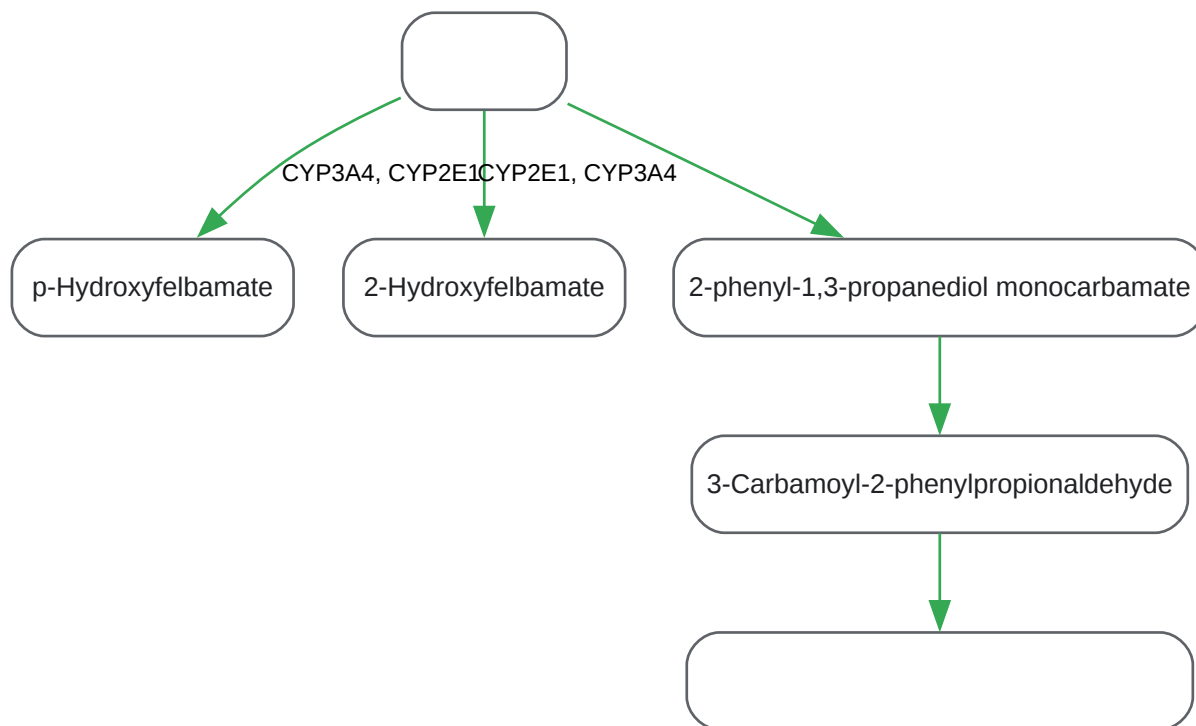
## Biological Significance and Toxicity

**3-Carbamoyloxy-2-phenylpropionic acid** is a significant metabolite of Felbamate, a drug used in the treatment of epilepsy. In contrast to some of the reactive intermediates in Felbamate's metabolic pathway, this particular metabolite has been shown to be non-toxic in in-vitro studies. Specifically, it exhibited a 50% growth inhibition (GI50) value of greater than 500 microM in cultured fibroblasts, indicating low cytotoxicity at high concentrations.[3][4] This is in stark contrast to other metabolites like 3-carbamoyl-2-phenylpropionaldehyde and atropaldehyde, which have demonstrated significant cytotoxicity.[3][4]

The parent drug, Felbamate, exerts its anticonvulsant effects through a complex mechanism involving the modulation of NMDA and GABA receptors. However, the specific biological activities and pharmacological effects of **3-Carbamoyloxy-2-phenylpropionic acid** have not been extensively studied, primarily due to its classification as a non-toxic end-product of Felbamate metabolism.

## Metabolic Pathway of Felbamate

The formation of **3-Carbamoyloxy-2-phenylpropionic acid** is a key step in the metabolism of Felbamate. The pathway involves several enzymatic steps, including hydroxylation and oxidation, primarily occurring in the liver. The following diagram illustrates the major metabolic route leading to the formation of this metabolite.



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Caption: Metabolic pathway of Felbamate leading to its major metabolites.

## Experimental Protocols

### Synthesis of Phenylpropionic Acid Derivatives (General Procedures)

While a specific, detailed protocol for the synthesis of **3-Carbamoyloxy-2-phenylpropionic acid** is not readily available in the public domain, the following are general methods for the synthesis of related phenylpropionic acid derivatives that can be adapted by skilled chemists.

Method 1: From Phenylpropionitrile<sup>[5]</sup>

- Hydrolysis of Nitrile: 2-(4-methylphenyl)propionitrile is dissolved in 5 N HCl.
- The mixture is refluxed for 1 hour.

- The precipitated product is extracted with ethyl acetate.
- The organic extracts are combined and dried over anhydrous sodium sulfate.
- The solvent is evaporated, and the crude product is recrystallized from ethanol to yield the corresponding phenylpropionic acid.

Method 2: From Furan-2-carbaldehydes and Malonic Acid<sup>[6]</sup>

- Malonic acid and a substituted furan-2-carbaldehyde are added to pyridine.
- Piperidine is added dropwise, and the mixture is stirred at 115 °C for 4 hours.
- The mixture is poured into water, and aqueous HCl is added to a slightly acidic pH (5-6) to precipitate the product.
- The precipitate is filtered and washed with water to yield the 3-(furan-2-yl)propenoic acid derivative.

Method 3: From 3-(furan-2-yl)propenoic Acids and Arenes<sup>[6]</sup>

- To a mixture of the 3-(furan-2-yl)propenoic acid, an arene, and dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), triflic acid (TfOH) is added.
- The reaction mixture is stirred at 0 °C for 2 hours.
- The mixture is then poured into water and extracted with chloroform.
- The combined organic extracts are washed with water and dried over sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- The solvent is distilled under reduced pressure to yield the 3-aryl-3-(furan-2-yl)propanoic acid derivative.

## HPLC Analysis of Felbamate and its Metabolites (General Procedures)

The quantitative analysis of Felbamate and its metabolites, including **3-Carbamoyloxy-2-phenylpropionic acid**, in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC). Below are general protocols that can be optimized for the specific analysis of **3-Carbamoyloxy-2-phenylpropionic acid**.

#### Method 1: Reversed-Phase HPLC for Felbamate<sup>[7]</sup>

- Sample Preparation: Liquid-liquid extraction of Felbamate and an internal standard (e.g., primidone) from human plasma using dichloromethane. The organic layer is evaporated and the residue is reconstituted in a phosphate buffer.
- Chromatographic Conditions:
  - Column: 5 µm Hypersil ODS column (150 x 4.6 mm).
  - Mobile Phase: A mixture of phosphate buffer (pH 6.5, 0.015 M) and acetonitrile (79:21, v/v).
  - Detection: UV absorbance at 210 nm.
  - Lower Limit of Quantitation: 0.100 µg/mL using 200 µL of plasma.

#### Method 2: Simultaneous Analysis of Felbamate and Other Antiepileptic Drugs<sup>[8]</sup>

- Sample Preparation: Serum is extracted with a mixture of dichloromethane and ethyl acetate (2:1) after the addition of internal standards.
- Chromatographic Conditions:
  - Column: Reversed-phase C8 column.
  - Mobile Phase: Optimized mixtures of methanol, acetonitrile, or tetrahydrofuran with a 0.01 M ammonium phosphate buffer (pH 6.5).
  - Detection: UV detection (wavelength not specified in the abstract).
  - Lower Limit of Detection: Approximately 0.5 µg/mL for Felbamate.

### Method 3: HPLC for Phenolic Acids[9]

- Chromatographic Conditions:
  - Column: InfinityLab Poroahell C18 column.
  - Mobile Phase: Gradient elution with methanol and acetic acid aqueous solution (pH 2.4).
  - Flow Rate: 0.8 mL/min.
  - Column Temperature: 25 °C.
  - Detection: UV at 279 nm and 320 nm.

## Conclusion

**3-Carbamoyloxy-2-phenylpropionic acid** is a key, non-toxic metabolite of the antiepileptic drug Felbamate. While its direct pharmacological activity appears to be limited, understanding its formation and properties is crucial for a complete toxicological and metabolic profile of the parent drug. The provided information on its properties, metabolic pathway, and general synthetic and analytical methods serves as a valuable resource for researchers in the fields of drug metabolism, toxicology, and pharmaceutical sciences. Further research is warranted to fully elucidate any potential subtle biological effects of this metabolite and to develop specific, validated analytical and synthetic protocols.

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